

Metergoline receptor binding profile Ki values

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Compound Focus: Metergoline

CAS No.: 17692-51-2

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Receptor Binding Affinity (Ki) Profile

The table below summarizes the receptor binding affinity data for **metergoline**, with Ki values in nanomolar (nM). A lower Ki value indicates a higher binding affinity [1].

Receptor	Ki (nM)	Receptor	Ki (nM)	Receptor	Ki (nM)
5-HT1a	10	D1	9	α1a	30 / 97.7
5-HT1b	28	D2	74	α1b	123
5-HT1d	0.9	D3	14	α1d	91
5-HT1e	1659	D4	4.9		
5-HT2a	7.1				

Note: Data is sourced from the PDSP database screen reported in [1]. An additional source reports a Ki of 11.7 nM for the 5-HT1D receptor in human caudate, which is consistent with the high-affinity range [2].

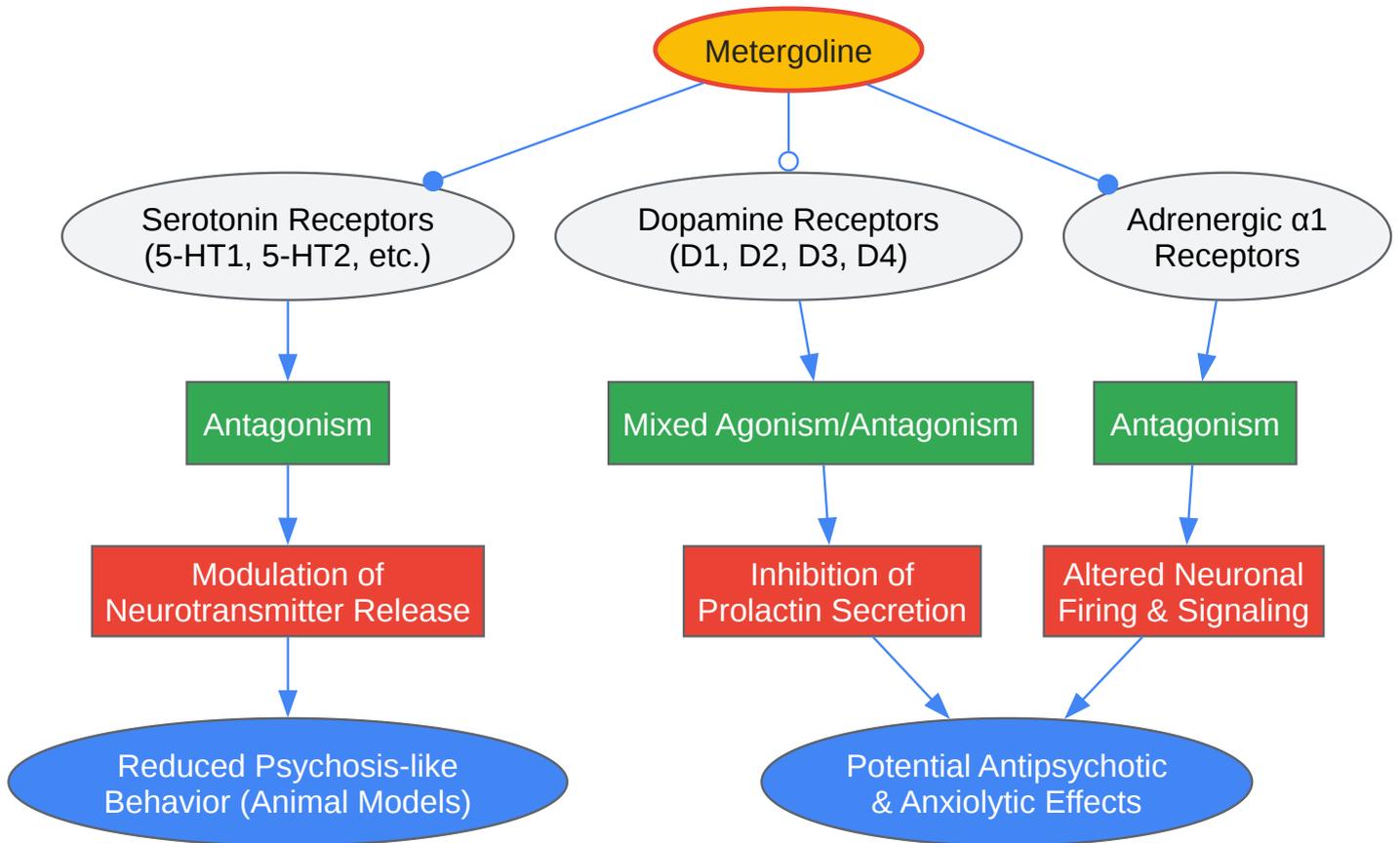
Key Experimental Methodologies

The binding data is supported by several sophisticated experimental approaches. Here are the methodologies for key experiments cited:

- **In Vitro Binding Affinity Screening:** The primary K_i data was generated through a comprehensive screen by the **Psychoactive Drug Screening Program (PDSP)**. This involved competitive binding assays where **metergoline's** ability to displace a known, radioactively labeled "hot" ligand from various cloned human receptors was measured to determine its inhibition constant (K_i) [1].
- **In Vivo Characterization via PET Imaging:** To evaluate its potential as a neuroimaging agent, carbon-11 labeled [^{11}C]**metergoline** was synthesized.
 - **Radiotracer Synthesis:** [^{11}C]Metergoline was prepared via DBU-mediated direct fixation of $^{11}\text{CO}_2$ into a hydrogenolyzed amine precursor of **metergoline**, followed by purification with reversed-phase HPLC [1].
 - **PET Imaging in Primates:** The pharmacokinetics and distribution were evaluated in baboon brains using positron emission tomography (PET). Baseline scans were compared against those following pre-treatment (blocking) with unlabeled **metergoline**, the 5-HT_{2a} antagonist altanserin, and the SSRI citalopram. Binding was quantified using **Logan graphical analysis** to calculate volume of distribution (V_T) and non-displaceable binding potential (BP_{ND}) [1].
- **In Vivo Behavioral Studies:** The functional impact of **metergoline's** receptor profile was investigated in mouse models of psychosis.
 - **Locomotor Hyperactivity Test:** Mice were placed in automated photocell arenas. After habituation, they were pretreated with **metergoline** (0.3 or 1 mg/kg, i.p.) or vehicle, followed by an injection of saline, MK-801, or methamphetamine. Locomotor activity was then recorded for 2 hours to assess if **metergoline** could counteract the hyperactivity induced by NMDA receptor antagonism or psychostimulants [3].

Mechanism of Action and Functional Pathways

Based on the binding profile, **metergoline's** primary mechanism is antagonism at a wide range of serotonin receptors (5-HT_{1a}, 5-HT_{1b}, 5-HT_{1d}, 5-HT_{2a}, etc.) [1] [4] [5]. It also shows high-affinity antagonism or agonism at dopamine receptors (notably D₁, D₃, D₄) and adrenergic α_1 receptors [1] [4]. This complex polypharmacology underlies its diverse physiological effects and potential for repurposing. The following diagram illustrates its multi-target mechanism and the subsequent physiological effects relevant to psychiatric disorders:



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***Metergoline's** polypharmacology underlies its functional effects.*

Research Implications and Limitations

The receptor profile makes **metergoline** a valuable tool for research and highlights both opportunities and challenges for therapeutic development.

- **Research Utility:** Its broad serotonergic antagonism makes it useful for probing the overall function of the serotonin system in behavioral and neurochemical studies [1].
- **Therapeutic Repurposing Potential:** Recent transcriptomic and in vivo studies identify **metergoline** as a potential **atypical antipsychotic** for repurposing, as it shares a gene expression signature with other antipsychotics and reduces psychosis-like behavior in mice [3].

- **Limitations for Neuroimaging:** Despite successful synthesis as a PET radiotracer, [¹¹C]Mergoline had limited utility due to a **high level of non-specific binding** and **insensitivity to synaptic serotonin levels**, which restricts its dynamic range for imaging [1].

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References

1. Evaluation of [¹¹C] Mergoline as a PET Radiotracer for 5HTR in... [pmc.ncbi.nlm.nih.gov]
2. 1361 [pdspdb.unc.edu]
3. Mergoline Shares Properties with Atypical Antipsychotic ... [pmc.ncbi.nlm.nih.gov]
4. : Uses, Interactions, Mechanism of Action | DrugBank Online Mergoline [go.drugbank.com]
5. 17692-51-2 Mergoline [sigmaaldrich.com]

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